

Technical Guide: Solubility Profile of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-4-Methoxy-2-methyl-4-oxobutanoic acid

Cat. No.: B176304

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Methoxy-2-methyl-4-oxobutanoic acid, a derivative of succinic acid, is a chiral organic compound with potential applications in chemical synthesis and pharmaceutical development. [1][2] Its molecular structure, featuring a carboxylic acid, a methyl ester, and a chiral center, dictates its physicochemical properties, including solubility. Solubility is a critical parameter in drug discovery and development, influencing bioavailability, formulation, and efficacy.[3][4][5][6] This document provides a comprehensive technical overview of the solubility characteristics of **(S)-4-Methoxy-2-methyl-4-oxobutanoic acid**, outlines a detailed experimental protocol for its determination, and presents a theoretical framework for understanding its behavior in various solvent systems.

Compound Details:

- IUPAC Name: (2S)-4-methoxy-2-methyl-4-oxobutanoic acid[2]
- Molecular Formula: C₆H₁₀O₄[1][2]
- Molecular Weight: 146.14 g/mol [1]
- CAS Number: 111266-27-4[2]

Predicted Solubility Profile

The fundamental principle governing solubility is "like dissolves like," where substances with similar polarity and intermolecular forces tend to be miscible.[3][7] The structure of **(S)-4-Methoxy-2-methyl-4-oxobutanoic acid** contains both polar and non-polar moieties, suggesting a nuanced solubility profile.

- **Polar Functional Groups:** The carboxylic acid (-COOH) and methyl ester (-COOCH₃) groups can participate in hydrogen bonding and dipole-dipole interactions. The carboxylic acid can act as both a hydrogen bond donor and acceptor, while the ester's carbonyl oxygen is a hydrogen bond acceptor.[8]
- **Non-Polar Functional Groups:** The methyl group (-CH₃) and the ethyl backbone contribute to the molecule's non-polar character.

Expected Solubility Trends:

- **Polar Protic Solvents** (e.g., Water, Ethanol, Methanol): The compound is expected to exhibit moderate to good solubility in these solvents. The carboxylic acid group can ionize (especially in water) and form strong hydrogen bonds with the solvent molecules.[9]
- **Polar Aprotic Solvents** (e.g., Acetone, DMSO, Ethyl Acetate): Moderate solubility is anticipated due to dipole-dipole interactions between the solvent and the solute's polar functional groups.
- **Non-Polar Solvents** (e.g., Hexane, Toluene): Poor solubility is expected, as the non-polar solvent molecules cannot effectively solvate the polar carboxylic acid and ester groups.[7]

Quantitative Solubility Data

Note: As specific experimental data for this compound is not widely published, the following table presents a representative structure for reporting empirically determined solubility values. These values are illustrative and should be determined experimentally.

Solvent	Solvent Class	Temperature (°C)	Predicted Solubility (g/L)
Water	Polar Protic	25	Moderate
Ethanol	Polar Protic	25	Soluble
Methanol	Polar Protic	25	Soluble
Acetone	Polar Aprotic	25	Moderately Soluble
Ethyl Acetate	Polar Aprotic	25	Sparingly Soluble
Dichloromethane	Non-Polar	25	Sparingly Soluble
Hexane	Non-Polar	25	Insoluble

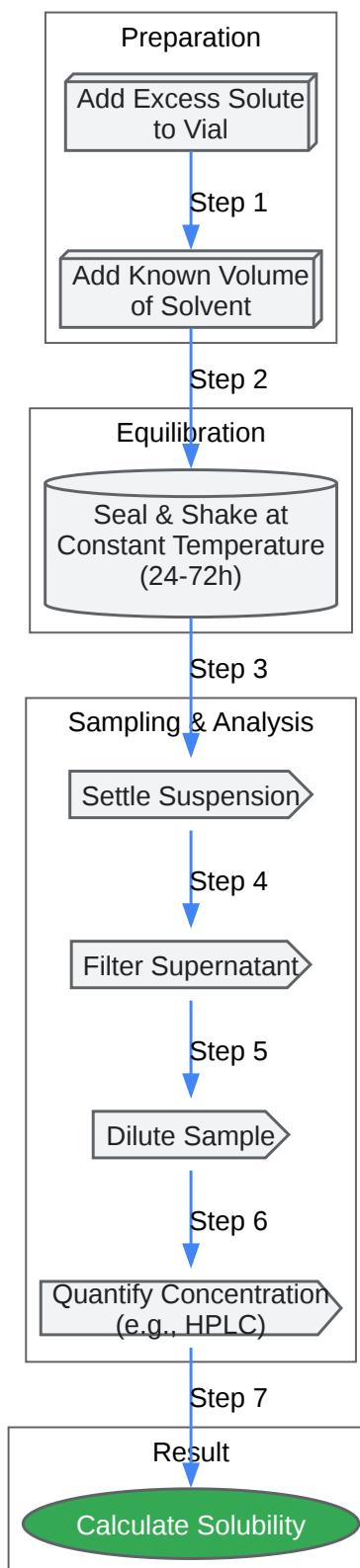
Experimental Protocol: Thermodynamic Solubility Determination

The most reliable method for determining thermodynamic (or equilibrium) solubility is the Isothermal Shake-Flask Method.^{[5][10]} This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

4.1 Materials and Equipment

- **(S)-4-Methoxy-2-methyl-4-oxobutanoic acid** (solid)
- Selected solvents (analytical grade)
- Glass vials with screw caps
- Orbital shaker or rotator in a temperature-controlled incubator
- Syringe filters (e.g., 0.22 µm PTFE or PVDF)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS) or a UV-Vis spectrophotometer

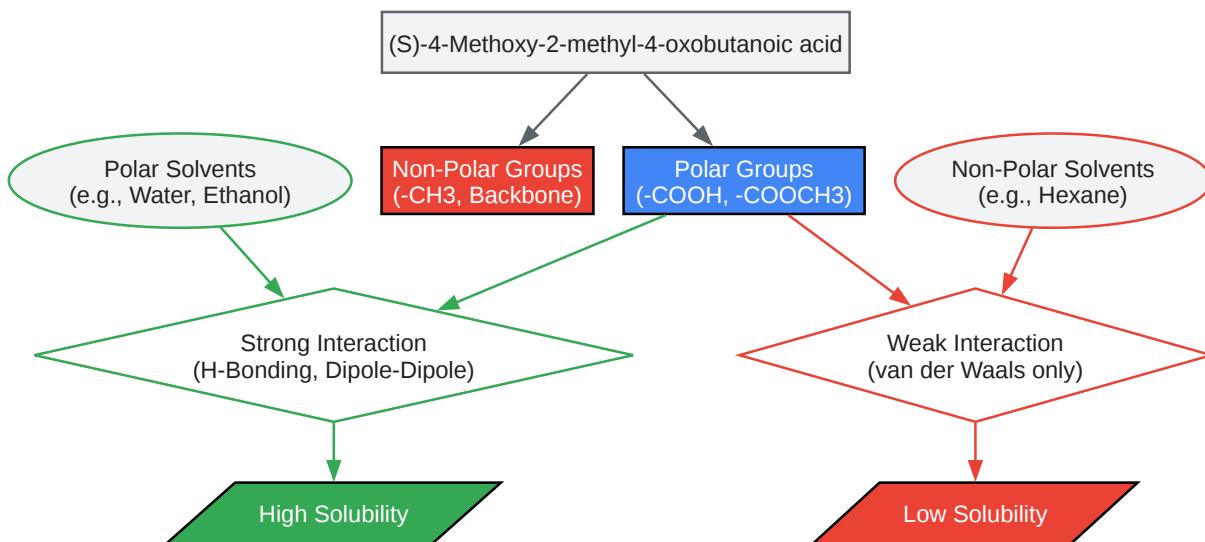
- Volumetric flasks and pipettes


4.2 Procedure

- Preparation: Add an excess amount of solid **(S)-4-Methoxy-2-methyl-4-oxobutanoic acid** to a series of vials. The excess solid is crucial to ensure equilibrium is reached with the saturated state.
- Solvent Addition: Add a precise volume of the desired solvent to each vial.
- Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period (typically 24 to 72 hours) to ensure thermodynamic equilibrium is achieved.[5][11]
- Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle.
- Sampling: Carefully withdraw a sample from the supernatant (the clear liquid phase) using a syringe.
- Filtration: Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high concentration measurements.
- Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the analytical instrument's linear range.
- Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC).
- Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in mg/mL or g/L.

Visualizations

5.1 Experimental Workflow Diagram


The following diagram illustrates the logical flow of the isothermal shake-flask method for determining thermodynamic solubility.

[Click to download full resolution via product page](#)

Caption: Workflow for Thermodynamic Solubility Determination.

5.2 Structure-Solubility Relationship Diagram

This diagram outlines the logical relationship between the molecular features of **(S)-4-Methoxy-2-methyl-4-oxobutanoic acid** and its predicted solubility in different solvent classes.

[Click to download full resolution via product page](#)

Caption: Predicting Solubility from Molecular Structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methoxy-2-methyl-4-oxobutanoic acid | C₆H₁₀O₄ | CID 4563901 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. (S)-4-Methoxy-2-methyl-4-oxobutanoic acid | C6H10O4 | CID 11423665 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. Predicting Solubility | Rowan [rowansci.com]
- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. quora.com [quora.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. enamine.net [enamine.net]
- To cite this document: BenchChem. [Technical Guide: Solubility Profile of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b176304#solubility-of-s-4-methoxy-2-methyl-4-oxobutanoic-acid-in-different-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com